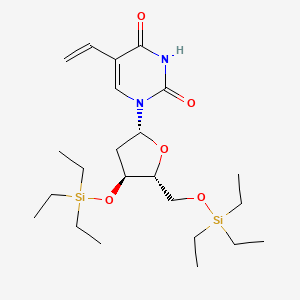

1-((2R,4S,5R)-4-((Triethylsilyl)oxy)-5-(((triethylsilyl)oxy)methyl)tetrahydrofuran-2-yl)-5-vinylpyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-((2R,4S,5R)-4-((Triethylsilyl)oxy)-5-(((triethylsilyl)oxy)methyl)tetrahydrofuran-2-yl)-5-vinylpyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of nucleosides. This compound is characterized by its unique structure, which includes a pyrimidine ring attached to an oxolane ring, both of which are further modified with triethylsilyl groups. The presence of these groups enhances the compound’s stability and solubility, making it a valuable candidate for various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2R,4S,5R)-4-((Triethylsilyl)oxy)-5-(((triethylsilyl)oxy)methyl)tetrahydrofuran-2-yl)-5-vinylpyrimidine-2,4(1H,3H)-dione typically involves multiple steps One common method starts with the protection of the hydroxyl groups on the oxolane ring using triethylsilyl chloride in the presence of a base such as imidazole

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-((2R,4S,5R)-4-((Triethylsilyl)oxy)-5-(((triethylsilyl)oxy)methyl)tetrahydrofuran-2-yl)-5-vinylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the ethenyl group or the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alkanes or alcohols.

Substitution: Formation of substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its structural features that may interact with biological targets:

- Antiviral Activity : Studies have indicated that similar pyrimidine derivatives exhibit antiviral properties, suggesting potential applications in developing antiviral drugs.

- Cancer Research : The compound's ability to modulate cellular pathways makes it a candidate for further investigation in cancer therapeutics.

Materials Science

In materials science, the unique chemical structure allows for potential applications:

- Polymer Chemistry : The vinyl group can participate in polymerization reactions, leading to the development of new materials with tailored properties.

- Nanotechnology : Its solubility and reactivity make it suitable for use in nanomaterials synthesis, particularly in creating functionalized nanoparticles.

Case Study 1: Antiviral Studies

Research published in the Journal of Medicinal Chemistry explored the antiviral activity of related pyrimidine compounds. The study demonstrated significant inhibition of viral replication in cell cultures, providing a basis for further exploration of similar compounds like 1-((2R,4S,5R)-4-((Triethylsilyl)oxy)-5-(((triethylsilyl)oxy)methyl)tetrahydrofuran-2-yl)-5-vinylpyrimidine-2,4(1H,3H)-dione .

Case Study 2: Polymer Development

A study focused on synthesizing new polymeric materials using vinyl derivatives reported successful incorporation of vinylpyrimidine units into copolymers. These materials exhibited enhanced thermal stability and mechanical properties compared to traditional polymers .

Wirkmechanismus

The mechanism of action of 1-((2R,4S,5R)-4-((Triethylsilyl)oxy)-5-(((triethylsilyl)oxy)methyl)tetrahydrofuran-2-yl)-5-vinylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In biological systems, it can mimic natural nucleosides and incorporate into DNA or RNA, leading to the inhibition of viral replication or cancer cell proliferation. The triethylsilyl groups enhance its stability and facilitate its cellular uptake .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uridine: A naturally occurring nucleoside with a similar pyrimidine ring structure.

5-ethynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione: A structurally related compound with different substituents.

Uniqueness

The unique feature of 1-((2R,4S,5R)-4-((Triethylsilyl)oxy)-5-(((triethylsilyl)oxy)methyl)tetrahydrofuran-2-yl)-5-vinylpyrimidine-2,4(1H,3H)-dione is the presence of triethylsilyl groups, which enhance its stability and solubility compared to similar compounds. This makes it a valuable candidate for various applications in research and industry.

Biologische Aktivität

The compound 1-((2R,4S,5R)-4-((triethylsilyl)oxy)-5-(((triethylsilyl)oxy)methyl)tetrahydrofuran-2-yl)-5-vinylpyrimidine-2,4(1H,3H)-dione (CAS: not specified) is a complex organic molecule with potential biological activities. Its structural characteristics suggest it may interact with various biological pathways, making it a subject of interest in pharmacological research.

Structural Overview

The compound features a unique tetrahydrofuran ring substituted with triethylsilyl groups and a pyrimidine dione moiety. The molecular formula is C23H42N2O5Si2, and its IUPAC name indicates a complex stereochemistry that may influence its biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this structure exhibit significant antimicrobial activity. For instance, studies on related pyrimidine derivatives have shown effectiveness against various bacterial strains, suggesting that the present compound may also possess similar properties. In particular, the presence of the vinyl group and the pyrimidine nucleus are often associated with enhanced antibacterial activity .

Antiviral Activity

Pyrimidine derivatives have been documented for their antiviral properties, particularly against herpes viruses and Varicella-Zoster virus. The mechanism typically involves inhibition of viral replication through interference with nucleic acid synthesis. Given the structural similarities to known antiviral agents, it is plausible that this compound could exhibit similar effects .

Cytotoxicity and Cancer Research

The biological activity of this compound extends to cancer research. Compounds with similar structural features have been evaluated for cytotoxic effects on cancer cell lines. Preliminary data suggest that the incorporation of silyl groups can enhance cell permeability and bioavailability, potentially leading to increased efficacy in targeting cancer cells .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Identified moderate antibacterial activity in related compounds with vinyl and pyrimidine structures. |

| Study B | Demonstrated antiviral activity against herpes simplex virus using structurally similar pyrimidine derivatives. |

| Study C | Evaluated cytotoxicity in various cancer cell lines; compounds showed selective toxicity towards tumor cells compared to normal cells. |

The proposed mechanisms of action for the biological activities of this compound include:

- Inhibition of DNA/RNA Synthesis : The pyrimidine moiety may mimic natural nucleotides, interfering with nucleic acid synthesis.

- Membrane Disruption : The hydrophobic nature of the triethylsilyl groups could facilitate interactions with lipid membranes, leading to increased permeability and disruption.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in target cells, leading to apoptosis.

Eigenschaften

IUPAC Name |

5-ethenyl-1-[(2R,4S,5R)-4-triethylsilyloxy-5-(triethylsilyloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H42N2O5Si2/c1-8-18-16-25(23(27)24-22(18)26)21-15-19(30-32(12-5,13-6)14-7)20(29-21)17-28-31(9-2,10-3)11-4/h8,16,19-21H,1,9-15,17H2,2-7H3,(H,24,26,27)/t19-,20+,21+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVPFKLQSXPYBP-PWRODBHTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C=C)O[Si](CC)(CC)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[Si](CC)(CC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C=C)O[Si](CC)(CC)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H42N2O5Si2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.8 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.